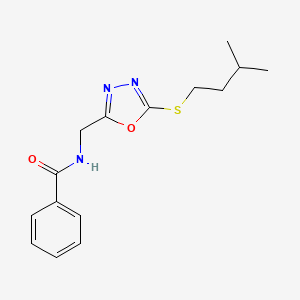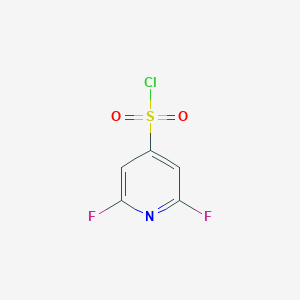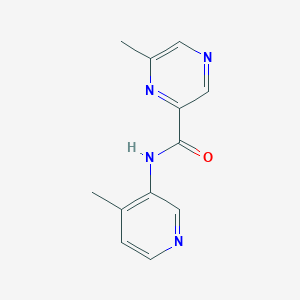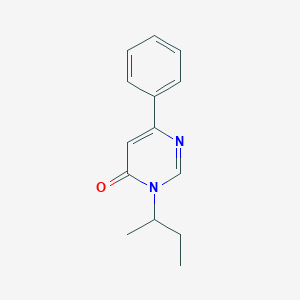
N-(4-acetamidophenyl)-2-((1-(2-(2,6-dimethylmorpholino)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-acetamidophenyl)-2-((1-(2-(2,6-dimethylmorpholino)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamide is a useful research compound. Its molecular formula is C26H30N4O6S and its molecular weight is 526.61. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antifungal Applications
N-(4-acetamidophenyl)-2-((1-(2-(2,6-dimethylmorpholino)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamide has been identified as a promising antifungal agent. Derivatives of this compound, specifically 2-(2-oxo-morpholin-3-yl)-acetamide derivatives, have demonstrated broad-spectrum fungicidal activity against various fungi species, including Candida and Aspergillus species. Notably, the introduction of a gem-dimethyl on the morpholin-2-one core significantly improved plasmatic stability while maintaining in vitro antifungal efficacy (Bardiot et al., 2015).
Structural and Fluorescence Properties
The compound's structural aspects have been explored in studies involving amide-containing isoquinoline derivatives. For instance, N-(2,6-dimethylphenyl)-2-(quinolin-8-yloxy) acetamide forms crystalline salts with mineral acids and displays enhanced fluorescence emission at lower wavelengths compared to the parent compound. These properties suggest potential applications in materials science and fluorescence-based technologies (Karmakar, Sarma, & Baruah, 2007).
Plant Protection and Stress Response
Another significant application is in agriculture, particularly in protecting crops from environmental stress. Mefluidide, a related compound, has been shown to protect plants like cucumber and corn from chilling injury. This suggests that derivatives of this compound might be useful in enhancing plant resilience to temperature fluctuations (Tseng & Li, 1984).
Pharmaceutical Applications
In the pharmaceutical field, derivatives of this compound have been studied for their analgesic and anti-inflammatory properties. For example, compounds synthesized from paracetamol with modifications involving morpholine showed enhanced analgesic and anti-inflammatory effects compared to acetaminophen alone, suggesting potential for developing new pain relief medications (Ahmadi et al., 2014).
Anticancer Activity
Additionally, certain sulfonamide derivatives of the compound have exhibited cytotoxic activity against cancer cell lines like breast and colon cancer, indicating potential applications in cancer therapy (Ghorab et al., 2015).
Immunomodulating Effects
Research has also uncovered immunomodulating effects. For instance, a synthetic compound related to this compound showed potential in modifying lymphoid cell reactivity, enhancing the immune response to tumors, and could be valuable in cancer immunotherapy (Wang et al., 2004).
Propiedades
IUPAC Name |
N-(4-acetamidophenyl)-2-[1-[2-(2,6-dimethylmorpholin-4-yl)-2-oxoethyl]indol-3-yl]sulfonylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30N4O6S/c1-17-12-30(13-18(2)36-17)26(33)15-29-14-24(22-6-4-5-7-23(22)29)37(34,35)16-25(32)28-21-10-8-20(9-11-21)27-19(3)31/h4-11,14,17-18H,12-13,15-16H2,1-3H3,(H,27,31)(H,28,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRKFJSBKHLZRRE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C(=O)CN2C=C(C3=CC=CC=C32)S(=O)(=O)CC(=O)NC4=CC=C(C=C4)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30N4O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
526.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(4-cyclohexyl-5-propylsulfanyl-1,2,4-triazol-3-yl)methyl]adamantane-1-carboxamide](/img/structure/B2726527.png)

![ethyl 2-[(N-benzylglycyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2726529.png)

![5-methyl-2-[3-(trifluoromethyl)phenyl]-1H-imidazole-4-carboxylic acid](/img/structure/B2726532.png)
![(2E)-3-(5-ethylfuran-2-yl)-N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]prop-2-enamide](/img/structure/B2726533.png)

![2-(3-chloro-4-fluorobenzenesulfonamido)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide](/img/structure/B2726537.png)


![3-((4-chlorophenyl)sulfonyl)-N-(2-methylbenzo[d]thiazol-5-yl)propanamide](/img/structure/B2726543.png)

![tert-butyl N-[(6-methylpyridin-3-yl)methyl]carbamate](/img/structure/B2726548.png)